(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound (5E)-5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a diazinane ring, and multiple functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and diazinane intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Functional groups can be substituted to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
(5E)-5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5E)-5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Benzylamine: A precursor in organic synthesis and industrial production of pharmaceuticals.
Uniqueness
(5E)-5-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H20N4O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-14-6-4-7-18(10-14)27-23(30)21(22(29)25-24(27)33)12-17-11-15(2)26(16(17)3)19-8-5-9-20(13-19)28(31)32/h4-13H,1-3H3,(H,25,29,33)/b21-12+ |
InChI Key |
RIZDGONQIHKFAD-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)/C(=O)NC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)C(=O)NC2=S |
Origin of Product |
United States |
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